1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone
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Overview
Description
1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone is an organic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of an amino group, a fluoro group, and a methoxy group attached to a phenyl ring, making it a versatile building block in organic synthesis.
Preparation Methods
The synthesis of 1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde.
Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amino ketone. Common reagents used in these steps include sodium borohydride (NaBH4) for reduction and ammonium acetate for imine formation.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Amino-1-(3-fluoro-4-methoxyphenyl)acetone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Amino-1-(3-chloro-4-methoxyphenyl)acetone and 1-Amino-1-(3-fluoro-4-hydroxyphenyl)acetone share structural similarities.
Uniqueness: The presence of the fluoro and methoxy groups in this compound imparts unique reactivity and selectivity, making it a valuable compound in various synthetic and research applications
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12FNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-5,10H,12H2,1-2H3 |
InChI Key |
ICZAFUSCUAYFHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)OC)F)N |
Origin of Product |
United States |
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